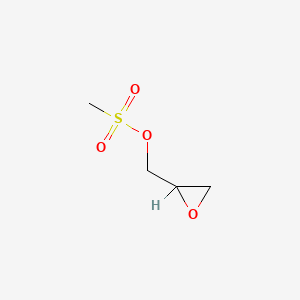
2,3-Epoxypropyl methanesulphonate
Cat. No. B1596141
Key on ui cas rn:
6177-60-2
M. Wt: 152.17 g/mol
InChI Key: NCGARFWFKHNMJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04588824
Procedure details


Concentrated HCl (20 ml) was added to 3-mesyloxy-1,2-epoxypropane (5.0 g, 0.033 m) over 15-20 minutes. After stirring for an additional 30 minutes, the water was removed through the addition and subsequent evaporation of ethanol. Finally, residual ethanol was removed at room temperature and 0.1 mm to give 3-mesyloxy-2-hydroxy-1-chloropropane (5.4 g, 85%).


Yield
85%
Identifiers


|
REACTION_CXSMILES
|
[S:1]([O:5][CH2:6][CH:7]1[O:9][CH2:8]1)([CH3:4])(=[O:3])=[O:2].[ClH:10]>>[S:1]([O:5][CH2:6][CH:7]([OH:9])[CH2:8][Cl:10])([CH3:4])(=[O:3])=[O:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(C)OCC1CO1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for an additional 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the water was removed through the addition and subsequent evaporation of ethanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Finally, residual ethanol was removed at room temperature
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)(=O)(C)OCC(CCl)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.4 g | |
| YIELD: PERCENTYIELD | 85% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
